Arginine ascorbate
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Overview
Description
Arginine ascorbate is a compound formed by the combination of arginine, an amino acid, and ascorbic acid, commonly known as vitamin C. This compound leverages the beneficial properties of both arginine and ascorbic acid, making it a valuable addition to various fields, including medicine, nutrition, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arginine ascorbate can be synthesized by mixing arginine powder with ascorbic acid powder in specific weight ratios. One method involves mixing these powders in a weight ratio of 1:5 to 20, particularly 1:5 to 1:4 . Another method involves esterification, where arginine, ascorbic acid, and toluenesulfonic acid monohydrate are heated to 110±5°C to form arginine ascorbic acid ester .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale mixing and heating processes to ensure consistent quality and yield. The mixture is often processed to eliminate the stringent taste of arginine and to prevent browning during storage .
Chemical Reactions Analysis
Types of Reactions: Arginine ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. Ascorbic acid, a component of this compound, is known for its antioxidant properties, which involve scavenging reactive oxygen species and reducing Fe(III) to Fe(II) .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from these reactions include dehydroascorbate, which is the oxidized form of ascorbic acid, and various arginine derivatives depending on the specific reaction conditions .
Scientific Research Applications
Arginine ascorbate has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reducing agent and antioxidant in various reactions. Its ability to donate electrons makes it valuable in redox reactions .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential to modulate various biochemical pathways. It is also investigated for its effects on gene expression and protein function .
Medicine: In medicine, this compound is explored for its potential therapeutic benefits, including its role in enhancing immune function, promoting wound healing, and acting as an antioxidant to protect cells from oxidative damage .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and health products due to its combined benefits of arginine and ascorbic acid .
Mechanism of Action
The mechanism of action of arginine ascorbate involves several molecular targets and pathways:
Molecular Targets: this compound targets various enzymes and proteins involved in redox reactions and cellular metabolism. Ascorbic acid acts as a cofactor for a family of dioxygenases, which are involved in the regulation of gene expression and the formation of the extracellular matrix .
Pathways Involved: The pathways influenced by this compound include the nitric oxide synthesis pathway, where arginine serves as a precursor for nitric oxide production. Ascorbic acid contributes to the reduction of reactive oxygen species and the maintenance of redox homeostasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to arginine ascorbate include other amino acid-ascorbate combinations, such as lysine ascorbate and proline ascorbate. These compounds share similar antioxidant properties and biochemical activities .
Uniqueness: this compound is unique due to the specific combination of arginine and ascorbic acid, which provides a synergistic effect. Arginine enhances nitric oxide production, while ascorbic acid offers potent antioxidant properties. This combination makes this compound particularly effective in promoting cardiovascular health and immune function .
Properties
CAS No. |
17463-61-5 |
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Molecular Formula |
C12H22N4O8 |
Molecular Weight |
350.33 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H14N4O2.C6H8O6/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)5-3(9)4(10)6(11)12-5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5,7-10H,1H2/t4-;2-,5+/m00/s1 |
InChI Key |
SNEULZRIMOWHTI-ASIPFSLTSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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